molecular formula C8H10ClN3 B1479204 4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine CAS No. 1289079-12-4

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine

Cat. No.: B1479204
CAS No.: 1289079-12-4
M. Wt: 183.64 g/mol
InChI Key: WWEJBHSLQQJBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

Azetidinones primarily exert their pharmacological effects by interacting with bacterial cell wall synthesis. Specifically, they inhibit enzymes involved in peptidoglycan cross-linking, which is crucial for maintaining bacterial cell wall integrity. By disrupting this process, azetidinones compromise the structural stability of bacterial cell walls, leading to cell lysis and death .

Action Environment:

Environmental factors can influence azetidinone efficacy and stability:

    Optimal activity occurs at physiological pH. Stability may vary with temperature. Moisture can affect stability.

Properties

IUPAC Name

4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEJBHSLQQJBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine
Reactant of Route 6
4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.